5-Oxa-2-azaspiro[3.5]nonane oxalate
Overview
Description
5-Oxa-2-azaspiro[3.5]nonane oxalate is a chemical compound with the CAS Number: 1427359-47-4 . It has a molecular weight of 217.22 .
Molecular Structure Analysis
The InChI code for 5-Oxa-2-azaspiro[3.5]nonane oxalate is 1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) . The molecular formula is C7H13NO.C2H2O4 .Physical And Chemical Properties Analysis
5-Oxa-2-azaspiro[3.5]nonane oxalate is a solid at ambient temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches : Spiroaminals like 1-oxa-6-azaspiro[4.4]nonane, closely related to 5-Oxa-2-azaspiro[3.5]nonane oxalate, are significant due to their biological activities and unique structural features. Various synthesis strategies for such compounds have been developed, highlighting their potential applications in chemical synthesis and drug discovery (Sinibaldi & Canet, 2008).
- One-Pot Synthesis : The compound 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, similar to 5-Oxa-2-azaspiro[3.5]nonane oxalate, has been synthesized using a Mn(III)-based reaction. This demonstrates the compound's potential for efficient and straightforward synthesis (Huynh, Nguyen, & Nishino, 2017).
- Stability and Solubility Improvements : Research on 2-oxa-6-azaspiro[3.3]heptane, a related compound, shows that isolating it as a sulfonic acid salt instead of an oxalate salt enhances its stability and solubility. This could be relevant for manipulating the properties of 5-Oxa-2-azaspiro[3.5]nonane oxalate in various applications (van der Haas et al., 2017).
Biological Activities
- Drug Discovery Modules : Thia/oxa-azaspiro[3.4]octanes, which are structurally similar to 5-Oxa-2-azaspiro[3.5]nonane oxalate, have been synthesized for use as multifunctional modules in drug discovery. Their diverse structures hold potential for developing novel pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).
Mechanistic Studies and Applications
- Mechanism of Spirocyclization : The study of the sequential generation and cyclization of N-alkoxyaminyl radicals, which leads to the formation of compounds like 1-azaspiro[4.4]nonane (related to 5-Oxa-2-azaspiro[3.5]nonane oxalate), provides insights into the mechanisms useful for designing synthetic strategies in organic and medicinal chemistry (Bejarano et al., 2022).
Safety And Hazards
The safety information for 5-Oxa-2-azaspiro[3.5]nonane oxalate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQYPIJYODIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-2-azaspiro[3.5]nonane oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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